molecular formula C11H13NO2 B2898268 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine CAS No. 147724-85-4

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine

Cat. No.: B2898268
CAS No.: 147724-85-4
M. Wt: 191.23
InChI Key: PFEISIOSEZWORR-UHFFFAOYSA-N
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Description

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol This compound is characterized by the presence of a benzofuran ring substituted with a methoxy group at the 7th position and an ethanamine group at the 2nd position

Mechanism of Action

Target of Action

Similar benzofuran derivatives have been found to interact with tubulin , a protein that plays a crucial role in cell division.

Mode of Action

Benzofuran derivatives have been shown to induce apoptosis in leukemia cells . This suggests that 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine may interact with its targets, leading to changes in cellular processes that result in programmed cell death.

Biochemical Pathways

It is plausible that the compound could influence pathways related to cell division and apoptosis, given the observed effects of similar benzofuran derivatives .

Result of Action

Based on the effects of similar compounds, it is possible that this compound could induce apoptosis in certain cell types .

Biochemical Analysis

Biochemical Properties

It is known that benzofuran derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some benzofuran derivatives have been shown to have pro-oxidative effects and increase reactive oxygen species in cancer cells . Whether 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine has similar effects on cell function, cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Preparation Methods

The synthesis of 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 7-methoxybenzofuran with ethanamine in the presence of a catalyst . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:

Comparison with Similar Compounds

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(7-methoxy-1-benzofuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEISIOSEZWORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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